4-Nitrophthalimide

概述

描述

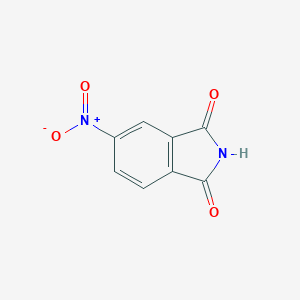

4-Nitrophthalimide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is substituted at the fourth position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

准备方法

Synthetic Routes and Reaction Conditions: 4-Nitrophthalimide can be synthesized through the nitration of phthalimide. The process involves the following steps:

Nitration Reaction: Phthalimide is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.

Isolation and Purification: The reaction mixture is poured onto cracked ice to precipitate the crude product. The solid is then filtered, washed multiple times with ice water, and dried.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems for temperature control and mixing enhances the efficiency of the process .

化学反应分析

Types of Reactions: 4-Nitrophthalimide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro group.

Major Products:

Reduction: The major product is 4-aminophthalimide.

Substitution: The products vary depending on the nucleophile used, resulting in compounds like 4-aminophthalimide derivatives.

科学研究应用

Medicinal Chemistry

Anticonvulsant Properties

4-Nitrophthalimide derivatives have been synthesized and evaluated for their anticonvulsant properties. A study demonstrated that N-aryl derivatives of phthalimide, including those derived from this compound, exhibited protective effects against seizures induced by pentylenetetrazole. The research indicated that these compounds could serve as potential anticonvulsants, highlighting their therapeutic relevance in neurology .

Antifungal Activity

Recent studies have shown that novel compounds derived from this compound exhibit antifungal activity comparable to commercial fungicides. For instance, certain derivatives displayed antifungal efficacy against pathogens like P. piricola, suggesting that modifications of the this compound structure can enhance its bioactivity .

Analytical Chemistry

Chemiluminescence Applications

this compound has been utilized in the development of chemiluminescent compounds. Researchers synthesized N-(4-substituted benzyl)isoluminol from this compound, which demonstrated significant chemiluminescence when reacted with oxidizing agents. This property makes it useful for biochemical assays and detection methods in analytical chemistry .

Material Science

Synthesis of High-Performance Polymers

In material science, this compound serves as a precursor for synthesizing high-performance aromatic polymers. By undergoing nucleophilic substitution reactions, it can be converted into various polymeric materials with enhanced thermal and mechanical properties . This application is crucial for developing advanced materials used in aerospace and automotive industries.

Photochemical Applications

Photodynamic Therapy

Recent advancements have explored the use of this compound derivatives as photosensitizers in photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, making them suitable for cancer treatment applications due to their low systemic toxicity and ability to target tumors selectively .

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-Nitrophthalimide depends on the specific chemical reactions it undergoes. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions .

相似化合物的比较

3-Nitrophthalimide: Similar structure but with the nitro group at the third position.

4-Nitrophthalic acid: Contains a carboxylic acid group instead of the imide group.

4-Nitrophthalonitrile: Contains a nitrile group instead of the imide group.

Comparison: 4-Nitrophthalimide is unique due to its specific substitution pattern and the presence of the imide group. This makes it a versatile intermediate in organic synthesis, offering different reactivity compared to its analogs .

生物活性

4-Nitrophthalimide (4-NPI) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities, including antifungal, antibacterial, and anticonvulsant properties. This article reviews the current understanding of the biological activity of 4-NPI, supported by relevant data tables and case studies.

This compound is characterized by its yellow powder form with the molecular formula and a molecular weight of 180.13 g/mol. Its structure consists of a phthalimide core substituted with a nitro group at the para position, which significantly influences its biological activity.

Antifungal Activity

One of the notable biological activities of 4-NPI is its antifungal properties. Research indicates that it exhibits inhibitory effects against various fungal strains. A study demonstrated that 4-NPI and its derivatives were synthesized and tested for antifungal activity against Aspergillus species. The results showed that certain concentrations effectively inhibited fungal growth, suggesting potential applications in antifungal drug development.

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Concentration (mg/mL) | Inhibition (%) | Fungal Strain |

|---|---|---|---|

| This compound | 1 | 60 | Aspergillus niger |

| This compound | 5 | 85 | Candida albicans |

| Derivative A | 10 | 90 | Fusarium oxysporum |

The above data illustrates that higher concentrations of 4-NPI lead to increased antifungal activity, highlighting its potential as an effective antifungal agent in clinical settings.

Antibacterial Activity

In addition to antifungal properties, 4-NPI has been evaluated for its antibacterial effects. A study reported that derivatives of phthalimide, including 4-NPI, demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.

Table 2: Antibacterial Activity of this compound

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 mg/mL |

| This compound | Escherichia coli | 1.0 mg/mL |

These findings suggest that 4-NPI could be a candidate for developing new antibacterial agents, especially in an era of rising antibiotic resistance.

Anticonvulsant Activity

Another area where 4-NPI shows promise is in neuropharmacology. Studies have indicated that compounds derived from phthalimide can exert anticonvulsant effects. In vivo studies involving pentylenetetrazole-induced seizures demonstrated that derivatives of 4-NPI provided significant protection against seizures, indicating potential therapeutic applications in epilepsy management.

Case Study: Neuroprotective Effects

A specific study explored the neuroprotective effects of N-aryl derivatives of phthalimide, including those based on 4-NPI. The results revealed that these compounds not only reduced seizure frequency but also exhibited neuroprotective properties by modulating neurotransmitter levels in the brain.

The biological activities of 4-NPI can be attributed to its ability to interact with various biological targets:

- Antifungal Mechanism : Disruption of fungal cell wall synthesis.

- Antibacterial Mechanism : Interference with bacterial cell membrane integrity.

- Anticonvulsant Mechanism : Modulation of GABAergic transmission in the central nervous system.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-nitrophthalimide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves nitration of phthalimide using mixed acid (HNO₃/H₂SO₄). Key variables include the acid ratio, temperature, and reaction time. For example, a 1:4.5 ratio of HNO₃ to H₂SO₄ at 25°C for 10 hours achieved an 82% yield, significantly higher than the previously reported 60% . Mechanistic studies suggest that the nitronium ion (NO₂⁺) generated by the mixed acid facilitates electrophilic aromatic substitution at the para position of phthalimide .

Q. How does solvent selection impact the purification of this compound via crystallization?

- Methodological Answer : Solubility data across 12 solvents (methanol to N,N-dimethylformamide) show temperature-dependent trends. At 323.15 K, solubility in N,N-dimethylformamide (DMF) is highest (0.45 mol/kg), while chloroform exhibits the lowest (0.01 mol/kg). For industrial-scale crystallization, DMF is optimal for dissolution, and methanol or ethanol can induce precipitation at lower temperatures. Thermodynamic models like the modified Apelblat equation correlate well with experimental data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : this compound is mutagenic and emits toxic NOx vapors upon decomposition. Recommended protocols include:

- Use of fume hoods and PPE (gloves, lab coats).

- Storage in airtight containers away from heat.

- Disposal via neutralization with reducing agents (e.g., sodium sulfide) to mitigate nitro group reactivity .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties of this compound isomers?

- Methodological Answer : Density Functional Theory (DFT) calculations, combined with experimental calorimetry, reveal differences in enthalpy of formation (ΔHf°) between 3- and this compound isomers. For this compound, ΔHf° (solid) = −247.3 kJ/mol, aligning with combustion calorimetry data. Computational models also predict solubility parameters and lattice energy, aiding in solvent selection for synthesis .

Q. What strategies resolve contradictions in reported yields for this compound derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 73% for 4-nitrophthalamide vs. literature reports) may arise from ammonia concentration or reaction duration. Systematic replication under controlled conditions (e.g., 32% NH₃, 24-hour stirring) and characterization via HPLC or NMR can validate reproducibility. Contradictions in melting points (e.g., 192–193°C vs. 197°C) require differential scanning calorimetry (DSC) to confirm polymorphic forms .

Q. How is this compound utilized in designing functional materials like phthalocyanines?

- Methodological Answer : this compound serves as a precursor for zinc phthalocyanines via nitration and subsequent reduction. For example, zinc tetranitrophthalocyanine is synthesized by heating this compound with ZnCl₂ and urea. The nitro groups are reduced to amines using Na₂S, enabling applications in photodynamic therapy. UV-Vis spectroscopy and cyclic voltammetry confirm electronic properties critical for cancer therapy .

Q. What experimental designs optimize the scalability of this compound-based reactions?

- Methodological Answer : Flow chemistry setups improve scalability by controlling exothermic nitration steps. Key parameters include:

- Residence time (10–15 minutes) in microreactors.

- Temperature gradients (20–50°C) to prevent byproducts.

- In-line FTIR monitoring for real-time yield analysis .

Q. Data Analysis and Contradiction Management

Q. How should researchers address variability in solubility data across solvents?

- Methodological Answer : Variability arises from solvent polarity and hydrogen-bonding capacity. For example, discrepancies in acetonitrile solubility (0.12 mol/kg at 323.15 K) vs. ethanol (0.08 mol/kg) can be resolved using Hansen solubility parameters. Statistical tools like ANOVA identify outliers, while temperature-dependent models (e.g., λh equation) refine predictive accuracy .

Q. What statistical frameworks validate reproducibility in this compound synthesis?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial design, optimize variables (acid ratio, temperature). For instance, a 2³ factorial design (acid ratio, time, temperature) identified temperature as the most significant factor (p < 0.05) in yield improvement. Replication studies with ≥3 trials and confidence intervals (95%) ensure robustness .

Q. Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 192–193°C (lit.), 197°C (exp.) | |

| Solubility in DMF (323 K) | 0.45 mol/kg | |

| ΔHf° (solid) | −247.3 kJ/mol |

属性

IUPAC Name |

5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYWGXDASKQYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025776 | |

| Record name | 4-Nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrophthalimide is a yellow powder. (NTP, 1992) | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

89-40-7 | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NA19UI3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 to 360 °F (NTP, 1992) | |

| Record name | 4-NITROPHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20789 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。